Vitexin 2''-O-p-coumarate
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Overview
Description
Mechanism of Action
Target of Action
Vitexin 2’'-O-p-coumarate is a flavonoid compound that primarily targets 2BS cells . These cells are a type of fibroblast, which are cells that produce collagen and other fibers and play a crucial role in wound healing and maintaining the structural integrity of connective tissues.
Mode of Action
The compound interacts with its target cells by promoting their proliferation . This interaction is particularly potent when the cells are induced by H2O2, a reactive oxygen species . This suggests that Vitexin 2’'-O-p-coumarate may have antioxidant properties, as it appears to counteract the oxidative stress caused by H2O2.
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests it may be well-absorbed in the body due to the lipophilic nature of DMSO
Result of Action
The primary result of Vitexin 2’'-O-p-coumarate’s action is the promotion of 2BS cell proliferation, particularly under conditions of oxidative stress . This could potentially lead to enhanced wound healing and tissue repair, given the role of 2BS cells in these processes.
Action Environment
The action of Vitexin 2’‘-O-p-coumarate is influenced by the presence of H2O2, suggesting that oxidative stress in the cellular environment enhances its activity . Other environmental factors that could influence the action, efficacy, and stability of Vitexin 2’'-O-p-coumarate are currently unknown and would be a valuable direction for future research.
Biochemical Analysis
Biochemical Properties
Vitexin 2’'-O-p-coumarate interacts with various biomolecules in biochemical reactions. It has been shown to strongly promote 2BS cell proliferation induced by H2O2
Cellular Effects
Vitexin 2’'-O-p-coumarate has been shown to have significant effects on various types of cells. It induces apoptosis in cancer cells and inhibits their growth . It also promotes 2BS cell proliferation induced by H2O2 .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The compound is stable for two years when stored at the recommended temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vitexin 2’'-O-p-coumarate typically involves the esterification of vitexin with p-coumaric acid. The reaction is usually carried out in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of Vitexin 2’‘-O-p-coumarate may involve extraction from fenugreek seeds followed by purification using chromatographic techniques. The seeds are typically ground and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using column chromatography to isolate Vitexin 2’'-O-p-coumarate .
Chemical Reactions Analysis
Types of Reactions
Vitexin 2’'-O-p-coumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can modify the coumarate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include oxidized quinones, reduced alcohols, and substituted derivatives with various functional groups .
Scientific Research Applications
Chemistry
In chemistry, Vitexin 2’'-O-p-coumarate is studied for its antioxidant properties and its ability to undergo various chemical transformations. It serves as a model compound for studying flavonoid chemistry and reactivity .
Biology
Biologically, this compound is known to promote cell proliferation, particularly in 2BS cells induced by hydrogen peroxide. It also exhibits anti-inflammatory and antioxidant activities, making it a subject of interest in cellular biology and pharmacology .
Medicine
In medicine, Vitexin 2’'-O-p-coumarate is explored for its potential therapeutic effects, including its role in reducing oxidative stress and inflammation. It is being investigated for its potential use in treating conditions related to oxidative damage and inflammation .
Industry
Industrially, this compound is used in the formulation of dietary supplements and functional foods due to its health-promoting properties. It is also used in cosmetic formulations for its antioxidant benefits .
Comparison with Similar Compounds
Similar Compounds
Vitexin: The parent compound of Vitexin 2’'-O-p-coumarate, known for its antioxidant and anti-inflammatory properties.
Isovitexin: A similar flavonoid with comparable biological activities.
Apigenin: Another flavonoid with strong antioxidant and anti-inflammatory effects.
Uniqueness
Vitexin 2’'-O-p-coumarate is unique due to its esterified structure, which enhances its biological activity compared to its parent compound, Vitexin. The presence of the p-coumarate moiety contributes to its enhanced cell proliferation-promoting effects and antioxidant properties .
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Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c31-13-22-26(38)27(39)30(42-23(37)10-3-14-1-6-16(32)7-2-14)29(41-22)25-19(35)11-18(34)24-20(36)12-21(40-28(24)25)15-4-8-17(33)9-5-15/h1-12,22,26-27,29-35,38-39H,13H2/b10-3+/t22-,26-,27+,29+,30-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOEBQRHWKKJH-HORBVDEJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC=C(C=C5)O)O)O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.